1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one
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Overview
Description
1-bromo-3-(3-trifluoromethyl-phenyl)-propan-2-one is an organic compound with the molecular formula C10H8BrF3O It is a brominated ketone with a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-(3-trifluoromethyl-phenyl)-propan-2-one typically involves the bromination of 3-(3-trifluoromethyl-phenyl)-propan-2-one. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-(3-trifluoromethyl-phenyl)-propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-(3-trifluoromethyl-phenyl)-propan-2-amine.
Reduction: Formation of 1-bromo-3-(3-trifluoromethyl-phenyl)-propan-2-ol.
Oxidation: Formation of 3-(3-trifluoromethyl-phenyl)-propanoic acid.
Scientific Research Applications
1-bromo-3-(3-trifluoromethyl-phenyl)-propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-(3-trifluoromethyl-phenyl)-propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-(trifluoromethyl)benzene: A simpler analog without the ketone group.
3-(trifluoromethyl)acetophenone: Similar structure but lacks the bromine atom.
1-bromo-3-(trifluoromethyl)propane: Lacks the phenyl ring and ketone group.
Uniqueness
1-bromo-3-(3-trifluoromethyl-phenyl)-propan-2-one is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and enhances its potential biological activities.
Properties
CAS No. |
847149-84-2 |
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Molecular Formula |
C10H8BrF3O |
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2 |
InChI Key |
VJSCTLRHWSIAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
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